N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a complex organic compound that features a pyrido[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This results in significant alterations in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Result of Action
The result of the compound’s action is significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide has been shown to interact with various enzymes and proteins. For instance, it has been reported to inhibit the Monopolar Spindle 1 (MPS1) kinase, a key component of the spindle assembly checkpoint in mitosis . This interaction suggests that the compound could potentially be used in cancer treatment, as MPS1 is often upregulated in various types of tumors .
Cellular Effects
In cellular contexts, this compound has been found to influence cell function by impacting cell signaling pathways and gene expression . For example, by inhibiting MPS1, it can affect the progression of cells from metaphase to anaphase during mitosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Specifically, it binds to the Fe(II) in the active site of the MPS1 kinase, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . For instance, it has been noted that the compound’s stability and degradation can impact its long-term effects on cellular function .
Metabolic Pathways
This compound is metabolized in the liver, with human liver microsomes (HLM) playing a significant role in its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrido[3,4-d]pyrimidine derivative with a piperidine derivative, followed by N-methylation and acylation reactions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a different arrangement of nitrogen atoms but exhibit comparable properties.
Uniqueness
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain enzymes makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11(21)19(2)12-4-7-20(8-5-12)15-13-3-6-16-9-14(13)17-10-18-15/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERYBYMJFWYLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.